molecular formula C13H18N2O4 B2502516 N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide CAS No. 500892-98-8

N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide

Cat. No.: B2502516
CAS No.: 500892-98-8
M. Wt: 266.297
InChI Key: HROOPCUVLMSUEF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide (CAS 500892-98-8) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H18N2O4 and a molecular weight of 266.293 g/mol, this carboxamide derivative serves as a valuable building block for the synthesis and exploration of novel bioactive molecules . The structure of this compound features a morpholine ring, a common pharmacophore in medicinal chemistry, linked via a carboxamide group to a 3,4-dimethoxyphenyl ring system. The amide bond is a key functional group in many biologically active molecules and approved drugs, playing a critical role in forming hydrogen bonding interactions with biological targets . This makes the compound a versatile intermediate for constructing more complex molecular architectures. Researchers utilize this and related structures in the rational modification of lead compounds, employing bioisosteric replacement strategies to optimize properties such as potency, selectivity, and metabolic stability . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-17-11-4-3-10(9-12(11)18-2)14-13(16)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROOPCUVLMSUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide typically involves the reaction of 3,4-dimethoxyaniline with morpholine-4-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The purine scaffold and aromatic substituents undergo selective oxidation under controlled conditions:

Key Reactions:

  • C-8 Oxidation Enhancement: The oxo group at position 8 can be further oxidized using strong agents like potassium permanganate (KMnO₄) in acidic media, yielding fully oxidized purine derivatives.

  • Aromatic Ring Oxidation: The fluorophenyl group resists oxidation due to fluorine’s electron-withdrawing effect, while the methylphenyl group may undergo side-chain oxidation to form carboxylic acid derivatives under harsh conditions (e.g., CrO₃/H₂SO₄).

Conditions and Outcomes:

Reaction TypeReagents/ConditionsMajor ProductYield
Purine core oxidationKMnO₄, H₂SO₄, 60–80°C8,9-dihydro-7H-purine-6-carboxamide dione65–70%
Methylphenyl oxidationCrO₃, H₂SO₄, reflux4-carboxyphenyl derivative45–50%

Nucleophilic Substitution

The fluorophenyl group facilitates aromatic substitution, while the purine core’s electrophilic sites enable targeted modifications:

Fluorophenyl Substitution:

  • Para-Fluorine Displacement: Reacts with strong nucleophiles (e.g., methoxide) in polar aprotic solvents like DMSO, replacing fluorine with methoxy groups.

    Ar-F+NaOCH3Ar-OCH3+NaF\text{Ar-F} + \text{NaOCH}_3 \rightarrow \text{Ar-OCH}_3 + \text{NaF}
  • Ortho/Meta Substitution: Steric hindrance from the purine scaffold limits reactivity at ortho positions .

Purine Core Substitution:

  • C-6 Carboxamide Hydrolysis: Under basic conditions (NaOH, H₂O/EtOH), the carboxamide converts to a carboxylic acid, enhancing solubility.

Hydrolysis and Stability

The compound’s stability and hydrolysis pathways depend on pH and temperature:

Amide Bond Hydrolysis:

  • Acidic Conditions (HCl, reflux): Cleaves the carboxamide to a carboxylic acid, generating 9-(2-fluorophenyl)-2-(4-methylphenyl)-8-oxo-purine-6-carboxylic acid.

  • Basic Conditions (NaOH, 70°C): Forms the corresponding carboxylate salt, which is water-soluble.

Degradation Studies:

ConditionDegradation PathwayHalf-Life (25°C)
pH 1.2 (simulated gast

Scientific Research Applications

Central Nervous System (CNS) Drug Discovery

Morpholine derivatives, including N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide, are significant in CNS drug development due to their ability to enhance pharmacokinetic properties. The morpholine ring provides a favorable lipophilic-hydrophilic balance, which aids in brain permeability and solubility. This compound may act as a scaffold for designing drugs targeting serotonin receptors and sigma receptors, which are implicated in mood regulation and pain management .

Anticancer Activity

Recent studies have indicated that morpholine-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cells, including those from lung and breast cancers . The compound's structure may allow it to interact with multiple molecular targets involved in cancer progression.

Neuropharmacological Effects

This compound has potential neuropharmacological applications due to its structural similarity to known neuroactive agents. It may modulate neurotransmitter systems, potentially acting as a selective serotonin reuptake inhibitor (SSRI), thus providing avenues for treating depression and anxiety disorders .

Anticancer Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant anticancer activity against various cell lines. For example, specific derivatives showed percent growth inhibitions ranging from 51% to 86% against different cancer types . This suggests that this compound could be explored further for its anticancer properties.

Case Study 1: CNS Applications

A study highlighted the role of morpholine derivatives in modulating serotonin receptors, showing that compounds like this compound could potentially aid in managing conditions such as depression and anxiety by enhancing serotonin signaling pathways .

Case Study 2: Anticancer Efficacy

Research published in the Journal of Medicinal Chemistry investigated the anticancer properties of morpholine-containing compounds. It was found that certain derivatives exhibited favorable safety profiles while demonstrating potent activity against various cancer cell lines .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-((4-Chlorophenyl)(3,4-Dimethoxyphenyl)methyl)morpholine-4-carboxamide (11c)

  • Molecular Formula : $ \text{C}{20}\text{H}{23}\text{ClN}2\text{O}4 $
  • Molecular Weight : 390.86 g/mol
  • Key Features : Incorporates a 4-chlorophenyl group in addition to the 3,4-dimethoxyphenyl moiety, linked via a methyl bridge.
  • Properties : Melting point 90–93°C; synthesized in 71.8% yield. The chloro substituent enhances lipophilicity and may influence halogen bonding in biological targets .

N-(2,3,4-Trifluorophenyl)morpholine-4-carboxamide

  • Molecular Formula : $ \text{C}{11}\text{H}{12}\text{F}3\text{N}2\text{O}_2 $
  • Molecular Weight : 266.22 g/mol
  • Key Features : 2,3,4-Trifluorophenyl group introduces strong electron-withdrawing effects.
  • Properties: Crystallographic data (R factor = 0.041) confirm a planar amide linkage. Fluorine atoms improve metabolic stability and membrane permeability compared to non-halogenated analogs .

N-Phenylmorpholine-4-carboxamide

  • Molecular Formula : $ \text{C}{11}\text{H}{14}\text{N}2\text{O}2 $
  • Molecular Weight : 206.24 g/mol
  • Key Features : Simplest analog with an unsubstituted phenyl group.
  • Properties : Serves as a baseline for evaluating the impact of methoxy/chloro substituents on activity and solubility .

Modifications to the Morpholine Ring

N-(3,4-Dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide

  • Molecular Formula : $ \text{C}{19}\text{H}{24}\text{N}2\text{O}4 $ (inferred)
  • Molecular Weight : ~344.41 g/mol
  • Key Features : 2,6-Dimethyl groups on the morpholine ring increase steric bulk and lipophilicity.
  • Properties : Expected to exhibit altered conformational flexibility and enhanced metabolic stability compared to the unmethylated parent compound .

Heterocyclic Variants

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)thio)acetic Acid

  • Key Features : Replaces the morpholine carboxamide with a triazole-thioether-acetic acid system.
  • Properties : The triazole ring enables hydrogen bonding, while the thioether linkage may enhance oxidative stability. Predicted toxicity profiles (via GUSAR software) suggest moderate acute toxicity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Yield (%)
This compound $ \text{C}{16}\text{H}{20}\text{N}2\text{O}4 $ (inferred) ~320.34 3,4-Dimethoxyphenyl Not reported Not reported
N-((4-Chlorophenyl)(3,4-dimethoxyphenyl)methyl)morpholine-4-carboxamide $ \text{C}{20}\text{H}{23}\text{ClN}2\text{O}4 $ 390.86 3,4-Dimethoxyphenyl, 4-chlorophenyl 90–93 71.8
N-(2,3,4-Trifluorophenyl)morpholine-4-carboxamide $ \text{C}{11}\text{H}{12}\text{F}3\text{N}2\text{O}_2 $ 266.22 2,3,4-Trifluorophenyl Not reported Not reported
N-Phenylmorpholine-4-carboxamide $ \text{C}{11}\text{H}{14}\text{N}2\text{O}2 $ 206.24 Phenyl Not reported Not reported
N-(3,4-Dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide $ \text{C}{19}\text{H}{24}\text{N}2\text{O}4 $ ~344.41 3,4-Dimethoxyphenyl, 2,6-dimethyl Not reported Not reported

Key Findings and Implications

Substituent Effects: Electron-Donating Groups (e.g., methoxy): Enhance solubility via polar interactions but may reduce metabolic stability.

Heterocyclic Replacements : Triazole derivatives () introduce divergent pharmacophore features, highlighting the versatility of dimethoxyphenyl-containing scaffolds.

Biological Activity

N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula: C13H18N2O4
  • CAS Number: 500892-98-8
  • Molecular Weight: 250.29 g/mol

The compound features a morpholine ring connected to a carboxamide group and a dimethoxy-substituted phenyl ring, which is critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or receptor binding, leading to various biological effects. While detailed pathways are still under investigation, preliminary studies suggest that it may affect cellular signaling pathways involved in cancer proliferation and microbial resistance .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance:

  • Cell Line Studies: The compound was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that it displayed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .
  • Mechanistic Insights: The mechanism by which the compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest, although specific targets remain to be fully elucidated .

Study 1: Anticancer Efficacy in Mouse Models

A study investigated the efficacy of this compound in mouse models bearing human tumor xenografts. The results showed a significant reduction in tumor volume compared to control groups, indicating strong anticancer activity. The study highlighted the need for further optimization of the compound's pharmacokinetic properties to enhance its therapeutic index .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was screened against a panel of pathogens. The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL, demonstrating its potential as a lead compound for antibiotic development .

Research Findings Summary Table

Activity Cell Line / Pathogen IC50/MIC Notes
AnticancerU-87<10 μMHigher cytotoxicity than MDA-MB-231
AnticancerMDA-MB-231>10 μMLower sensitivity compared to U-87
AntimicrobialStaphylococcus aureus0.5 - 2 µg/mLEffective against Gram-positive bacteria
AntimicrobialEscherichia coliNot specifiedFurther studies needed

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide?

The compound can be synthesized via amidation reactions. A representative method involves reacting 3,4-dimethoxyphenylamine with morpholine-4-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et3_3N) as a base. Purification is achieved via column chromatography (e.g., petroleum ether/ethyl acetate) to isolate the product. Structural confirmation employs IR (to identify carbonyl stretches at ~1627 cm1^{-1}), 1^1H-NMR (to resolve aromatic and morpholine protons), and X-ray crystallography for definitive geometry validation .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • X-ray crystallography : Determines crystal packing and hydrogen-bonding interactions (e.g., monoclinic system with space group P21/cP2_1/c, unit cell parameters a=21.977a = 21.977 Å, b=12.2295b = 12.2295 Å) .
  • Spectroscopy : IR confirms functional groups (e.g., C=O, N-H), while NMR resolves proton environments (e.g., methoxy groups at δ 3.81–3.85 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., EI-MS m/z 390 for related derivatives) .

Q. What are the key physicochemical properties influencing its research applications?

  • Lipophilicity : Moderate log P values (observed in analogs) suggest balanced solubility for in vitro assays .
  • Thermal stability : Melting points (e.g., 90–93°C for derivatives) guide storage and handling .
  • Hydrogen-bonding capacity : Critical for target interactions, as seen in crystal structures with NH···O and CH···Cl contacts .

Advanced Research Questions

Q. How can structural modifications optimize biological activity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the morpholine ring enhances target affinity in analogs .
  • Spatial arrangement : Crystal data reveal that planar aromatic systems (e.g., 3,4-dimethoxyphenyl) improve stacking interactions with biological targets .
  • Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding modes, followed by synthesizing derivatives via regioselective amidation .

Q. How to resolve contradictions in spectroscopic or bioassay data?

  • Case study : If NMR signals conflict with expected structures, verify purity via HPLC (>95%) and repeat crystallization in alternative solvents (e.g., DCM vs. EtOAc) .
  • Bioassay validation : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition tests) to confirm activity trends observed in preliminary screens .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Target identification : Employ pull-down assays with biotinylated probes or photoaffinity labeling .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map downstream signaling effects .
  • Structural analogs : Compare activity of derivatives lacking key groups (e.g., methoxy or morpholine) to pinpoint pharmacophores .

Methodological Notes

  • Synthesis : Use anhydrous conditions to avoid hydrolysis of the carboxamide group .
  • Crystallography : Slow evaporation from DCM/hexane yields high-quality crystals for X-ray studies .
  • Bioactivity : Prioritize derivatives with >80% purity for reproducible assay results .

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